2-isocyanato-6-methoxy-1-methyl-1H-indole 2-isocyanato-6-methoxy-1-methyl-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18173397
InChI: InChI=1S/C11H10N2O2/c1-13-10-6-9(15-2)4-3-8(10)5-11(13)12-7-14/h3-6H,1-2H3
SMILES:
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol

2-isocyanato-6-methoxy-1-methyl-1H-indole

CAS No.:

Cat. No.: VC18173397

Molecular Formula: C11H10N2O2

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

2-isocyanato-6-methoxy-1-methyl-1H-indole -

Specification

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
IUPAC Name 2-isocyanato-6-methoxy-1-methylindole
Standard InChI InChI=1S/C11H10N2O2/c1-13-10-6-9(15-2)4-3-8(10)5-11(13)12-7-14/h3-6H,1-2H3
Standard InChI Key KUMDBJHRFMTOHX-UHFFFAOYSA-N
Canonical SMILES CN1C(=CC2=C1C=C(C=C2)OC)N=C=O

Introduction

Structural and Functional Features of 2-Isocyanato-6-methoxy-1-methyl-1H-indole

The indole nucleus, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, serves as the foundational framework for this compound. Substitutions at positions 1, 2, and 6 introduce distinct electronic and steric influences:

  • 1-Methyl group: Enhances lipophilicity and modulates electron density across the indole ring, potentially affecting reactivity in coupling reactions .

  • 6-Methoxy group: An electron-donating substituent that may influence regioselectivity in electrophilic aromatic substitution and improve solubility in polar aprotic solvents .

  • 2-Isocyanate group: A highly reactive functional group that enables conjugation with amines, alcohols, and thiols, making it a strategic handle for derivatization in drug discovery .

The molecular formula of 2-isocyanato-6-methoxy-1-methyl-1H-indole is C11_{11}H10_{10}N2_2O2_2, with a molecular weight of 218.21 g/mol. Its reactivity is dominated by the isocyanate moiety, which undergoes rapid hydrolysis in aqueous environments to form unstable carbamic acid intermediates .

Synthetic Routes and Methodologies

MethodReagentsYield (%)Key Challenges
Curtius Rearrangement DPPA, tert-butanol63Moisture sensitivity
Phosgene-Based Phosgene, triethylamine55Toxicity concerns
CSI-Mediated Chlorosulfonyl isocyanate70Competitive sulfonation side reactions

The Curtius rearrangement offers superior safety compared to phosgene-based routes, though moisture control remains critical to prevent premature hydrolysis .

Physicochemical Properties and Stability

The compound’s properties are heavily influenced by its substituents:

  • Solubility: Moderately soluble in chlorinated solvents (e.g., DCM, chloroform) and dimethylformamide (DMF), but poorly soluble in water due to the hydrophobic methyl and methoxy groups .

  • Stability: The isocyanate group is susceptible to hydrolysis, necessitating anhydrous storage conditions. Stability studies in acetonitrile show a half-life of <24 hours at 25°C in the presence of trace moisture .

  • Spectroscopic Data:

    • 1^1H NMR (DMSO-d6): δ 11.01 (1H, br s, NH), 7.25 (1H, d, J=7.4 Hz), 3.87 (3H, s, OCH3), 3.72 (3H, s, CH3) .

    • IR: Strong absorbance at 2270 cm1^{-1} (N=C=O stretch) .

Related Compounds and Structural Analogues

Table 2: Comparison of Indole Derivatives with Varied Substituents

CompoundSubstituentsBiological ActivityKey Differences
5-Methoxyindole 5-OCH3Anti-inflammatoryLacks isocyanate reactivity
3-Methylindole 3-CH3AntimicrobialDifferent substitution pattern
6-Bromoindole 6-BrAntiparasiticHalogen vs. methoxy
Imidazo-thiadiazole-indole Fused thiadiazole ringAnticancer (IC50_{50} 5.11 µM)Heterocyclic extension

The uniqueness of 2-isocyanato-6-methoxy-1-methyl-1H-indole lies in its trifunctional architecture, enabling simultaneous interactions with multiple biological targets.

Applications in Organic Synthesis

The isocyanate group serves as a versatile handle for constructing urea, carbamate, and amide linkages. Recent applications include:

  • Peptide Mimetics: Conjugation with amino acids to create protease-resistant analogs .

  • Polymer Chemistry: Crosslinking agent in polyurethane synthesis, enhancing thermal stability .

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